molecular formula C14H23NO3 B4967385 N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine

Cat. No.: B4967385
M. Wt: 253.34 g/mol
InChI Key: YCNDDZJWDFAKPI-UHFFFAOYSA-N
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Description

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxyphenyl group, which is linked to an ethoxyethyl chain and further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 4-methoxyphenol: This can be achieved by the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 4-methoxyphenoxyethanol: The 4-methoxyphenol is then reacted with ethylene oxide under basic conditions to form 4-methoxyphenoxyethanol.

    Synthesis of 4-methoxyphenoxyethyl bromide: The 4-methoxyphenoxyethanol is converted to 4-methoxyphenoxyethyl bromide by reacting it with phosphorus tribromide.

    Formation of this compound: Finally, the 4-methoxyphenoxyethyl bromide is reacted with isopropylamine under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organic compounds, especially in the development of new materials and catalysts.

    Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a pharmacological agent in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenethylamine: A structurally similar compound with a simpler structure, lacking the ethoxyethyl and propan-2-amine moieties.

    2-(4-methoxyphenyl)ethylamine: Another related compound with a similar core structure but different substituents.

Uniqueness

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12(2)15-8-9-17-10-11-18-14-6-4-13(16-3)5-7-14/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNDDZJWDFAKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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